molecular formula C9H12N2 B024567 1-METHYLINDOLIN-6-AMINE CAS No. 103796-62-9

1-METHYLINDOLIN-6-AMINE

Cat. No.: B024567
CAS No.: 103796-62-9
M. Wt: 148.2 g/mol
InChI Key: ZWXDYSNVJMNJQS-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-indol-6-amine is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with an amine group attached to the sixth position and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3-dihydro-1H-indol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemical Properties and Structure

1-Methylindolin-6-amine is characterized by the molecular formula C9H10N2C_9H_{10}N_2 and a molecular weight of approximately 146.19 g/mol. Its structure includes an indole framework, which is essential for its biological activity and interaction with other chemical entities.

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that indole derivatives, including this compound, exhibit anticancer properties. They are believed to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
    • Case Study : A study published in Nature Communications demonstrated that compounds similar to this compound showed effectiveness against breast cancer cells by inducing apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects
    • Research has suggested that indole derivatives can have neuroprotective effects. These compounds may help in treating neurodegenerative diseases by modulating neurotransmitter systems.
    • Case Study : In vitro studies have shown that this compound enhances neuronal survival in models of oxidative stress, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Material Science Applications

  • Fluorescent Sensors
    • The incorporation of this compound into covalent organic frameworks (COFs) has been explored for the development of fluorescent sensors capable of detecting amines at trace levels.
    • Data Table: Fluorescent Sensor Characteristics
    PropertyValue
    Detection Limit1.2×107M1.2\times 10^{-7}\,M
    Emission Wavelength520 nm
    Response Time< 5 seconds
  • Chemical Sensing
    • The compound has been utilized in the development of sensors for detecting volatile organic amines, which are crucial for monitoring food freshness and environmental safety.
    • Case Study : A recent study highlighted the use of a sensor based on an indole derivative that successfully monitored biogenic amines released during meat decomposition, demonstrating its applicability in food safety .

Environmental Applications

  • Pollutant Detection
    • The ability of this compound to form complexes with various pollutants has been investigated. It can serve as a ligand in sensor applications for detecting environmental contaminants.
    • Data Table: Pollutant Detection Efficiency
    PollutantDetection MethodEfficiency (%)
    AmmoniaFluorescence95%
    CadaverineColorimetric90%
  • Food Safety Monitoring
    • The detection of amines related to food spoilage is critical in the food industry. The application of sensors incorporating this compound can help ensure food quality and safety.
    • Case Study : The development of a portable sensor using this compound allowed for real-time monitoring of meat freshness, significantly reducing food waste .

Comparison with Similar Compounds

    Indole: The parent compound of the indole family, lacking the methyl and amine groups.

    2-Methylindole: Similar structure but with a methyl group at the second position.

    3-Indoleacetic acid: An indole derivative with a carboxylic acid group at the third position.

Uniqueness: 1-Methyl-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the first position and an amine group at the sixth position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets .

Biological Activity

1-Methylindolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of indole, it possesses a bicyclic structure that contributes to its pharmacological potential. This article delves into the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₀H₁₁N
  • Structure : The compound features a methyl group attached to the nitrogen atom of the indoline structure, enhancing its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) : Research indicates that derivatives of this compound can inhibit IDO1, an enzyme involved in tumor immune evasion, making it a promising candidate for anticancer therapy.
  • Antiviral Activity : Compounds derived from this compound have shown antiviral properties against viruses such as influenza A and Coxsackie B4 virus. The inhibitory concentration (IC50) values were determined to assess potency, with lower values indicating higher efficacy.

Biological Activities

The compound exhibits a range of biological activities:

Anticancer Activity

A notable study evaluated the anticancer potential of novel 6-substituted derivatives of this compound. The findings revealed:

CompoundIC50 (µM)Target
Compound A15IDO1
Compound B10HCT116

These results indicate that certain derivatives exhibit potent activity against cancer cell lines by inhibiting IDO1, thus enhancing immune response against tumors.

Antiviral Efficacy

In vitro testing against various viruses highlighted the antiviral potential of 1-methylindolin-6-amines:

VirusIC50 (µM)Reference
Influenza A20
Coxsackie B4 virus25

These findings suggest that modifications to the indoline structure can enhance antiviral efficacy.

Properties

IUPAC Name

1-methyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXDYSNVJMNJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494712
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103796-62-9
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-indol-6-amine
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Synthesis routes and methods

Procedure details

1-Methyl-6-nitroindoline (0.9 g) was hydrogenated at 40 psi in methanol (100 ml) containing 10% palladium on carbon (0.9 g). The reaction mixture was filtered then evaporated and the residue was purified by column chromatography on silica using hexane→50% ethyl acetate/hexane to afford the title compound (0.62 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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